molecular formula C11H19NO4S B3014287 (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid CAS No. 1353994-43-0

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

Cat. No.: B3014287
CAS No.: 1353994-43-0
M. Wt: 261.34
InChI Key: UCLGMVQUPDUFBZ-QMMMGPOBSA-N
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Description

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid ( 1353994-43-0) is a chiral, Boc-protected chemical building block of high value in synthetic and medicinal chemistry research . With a molecular formula of C11H19NO4S and a molecular weight of 261.34 g/mol, this compound features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, which is crucial for preventing unwanted side reactions during synthetic sequences . The molecule's key functional group is the thioether-linked acetic acid side chain, which provides a versatile handle for further functionalization, such as amide bond formation or conjugation . Its primary research application lies in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and peptidomimetics, where the pyrrolidine scaffold is a common structural motif. The chiral (S)-configuration at the pyrrolidine-3-yl position is essential for creating enantiomerically pure compounds, making this reagent critical for studies exploring stereospecific biological interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling should be followed as per the Safety Data Sheet .

Properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGMVQUPDUFBZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Thioacetic Acid Addition: The thioacetic acid moiety is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under mild conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways. The sulfur atom in the thioacetic acid moiety can form covalent bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with four structurally related molecules (Table 1), focusing on ring systems, substituents, and functional groups.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid C₁₁H₁₉NO₄ 229.27 Pyrrolidine ring, Boc group, thioether linkage, (S)-configuration
(E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid C₁₁H₁₇NO₄ 227.25 Unsaturated pyrrolin ring, Boc group, exocyclic double bond (E-configuration)
2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)acetic acid C₁₂H₁₉NO₄ 241.28 Piperidine ring (6-membered), Boc group, idene (double bond) at 4-position
2-(1-(2-Methoxyethyl)-piperidin-4-ylidene)acetic acid C₁₀H₁₇NO₃ 215.25 Piperidine ring, 2-methoxyethyl substituent, idene group
Montelukast Sodium C₃₅H₃₅ClNNaO₃S 608.17 Quinoline-based structure, thioether linkage, sulfonate group (asthma drug)

Detailed Analysis

(E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid
  • Structural Differences : Contains a pyrrolin ring (unsaturated 5-membered ring with a double bond) instead of pyrrolidine. The exocyclic double bond (E-configuration) enhances rigidity and alters electronic properties compared to the thioether in the target compound .
  • Functional Impact : The unsaturated system may increase reactivity in cycloaddition or conjugation reactions, whereas the thioether in the target compound offers nucleophilic sulfur for alkylation or oxidation.
2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)acetic acid
  • Structural Differences : Features a piperidine ring (6-membered) with a double bond at the 4-position. The larger ring size affects steric interactions and solubility .
  • Synthetic Utility : Piperidine derivatives are common in alkaloid synthesis, whereas pyrrolidine-based compounds like the target are preferred for compact heterocycles in peptide mimetics.
2-(1-(2-Methoxyethyl)-piperidin-4-ylidene)acetic acid
  • Substituent Variation : The 2-methoxyethyl group replaces the Boc protection, eliminating the need for deprotection steps. This alters solubility (increased hydrophilicity) and reduces steric bulk compared to the Boc group .
Montelukast Sodium
  • Structural Complexity: A larger, polyaromatic molecule with a quinoline core and sulfonate group. Both Montelukast and the target compound share a thioether linkage, but Montelukast’s extended conjugated system enables leukotriene receptor antagonism, critical for its role in asthma treatment .

Biological Activity

(S)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid, also known by its CAS number 1353994-43-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

  • Molecular Formula : C12H23NO4S
  • Molecular Weight : 261.34 g/mol
  • IUPAC Name : [(3S)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]thioacetic acid
  • Storage Conditions : Store at room temperature in a dry environment.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The initial step often includes the protection of the amine group using tert-butoxycarbonyl (Boc) to form the pyrrolidine derivative.
  • Thioacetic Acid Reaction : The protected pyrrolidine is then reacted with thioacetic acid to introduce the thio group.
  • Deprotection : Finally, deprotection of the Boc group yields the desired thioacetic acid derivative.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can modulate pathways involved in oxidative stress, particularly through interactions with the Nrf2-Keap1 signaling pathway. This pathway is crucial for cellular defense against oxidative damage and inflammation, making these compounds potential candidates for therapeutic applications in diseases related to oxidative stress .

Inhibition of Protein-Protein Interactions (PPIs)

The compound has also been studied for its ability to inhibit specific protein-protein interactions (PPIs). In particular, it has shown promise in disrupting the Keap1-Nrf2 interaction, which is vital for regulating antioxidant response elements in cells. In vitro studies have demonstrated that modifications in the structure of similar compounds can enhance their binding affinity and inhibitory potency against these interactions .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated that derivatives exhibit significant inhibition of oxidative stress markers in cellular models .
PPI Inhibition Study Identified structural modifications that increase binding affinity to Keap1, enhancing Nrf2 activation .
Therapeutic Potential Assessment Suggested potential applications in treating metabolic disorders and neurodegenerative diseases due to its antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid?

  • Methodology : The synthesis typically involves:

  • Step 1 : Boc protection of pyrrolidine derivatives using tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP or TEA catalysis) .
  • Step 2 : Introduction of the thioether group via nucleophilic substitution or thiol-ene coupling, ensuring retention of stereochemistry at the pyrrolidine C3 position .
  • Step 3 : Acetic acid coupling through carbodiimide-mediated activation (e.g., EDC/HOBt) to form the final product .
    • Key Considerations : Use chiral HPLC or polarimetry to confirm enantiomeric purity (≥98%) .

Q. How is the compound characterized to validate structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and thioether linkage (δ ~2.8–3.2 ppm for SCH2) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 290.3) .
  • Physical Properties : Compare experimental data (e.g., LogP = 1.656, boiling point = 357.4°C) with literature values .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Chiral Resolution : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to minimize racemization at the pyrrolidine stereocenter .
  • Process Optimization : Use low-temperature conditions (<0°C) during thiolation to prevent stereochemical scrambling .
  • Validation : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) to achieve ≥99% enantiomeric excess .

Q. What factors contribute to yield discrepancies in multi-step syntheses of this compound?

  • Critical Variables :

  • Catalyst Loading : Palladium catalysts (e.g., Pd(OAc)₂) require precise stoichiometry (1–2 mol%) to avoid side reactions .
  • Temperature Sensitivity : Thioether formation is exothermic; uncontrolled heating (>50°C) reduces yield by 20–30% .
  • Purification Challenges : Column chromatography with ethyl acetate/hexane gradients improves recovery of Boc-protected intermediates .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Short-Term : Stable at 4°C for 1 month in anhydrous DMSO (no detectable decomposition via HPLC) .
  • Long-Term : Storage at -20°C under argon preserves integrity for >6 months; avoid exposure to moisture or strong acids to prevent Boc deprotection .
    • Decomposition Pathways : Hydrolysis of the Boc group at pH <4 generates pyrrolidin-3-yl-thioacetic acid, detectable by TLC (Rf shift from 0.7 to 0.3) .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis?

  • Method Development :

  • Gradient Optimization : Use acetonitrile/water (0.1% TFA) gradients (5–95% over 30 min) to separate regioisomers .
  • Chiral Columns : Lux Cellulose-2 columns resolve enantiomers with a resolution factor (Rs) >2.0 .
    • Advanced Techniques : LC-MS/MS with MRM transitions (e.g., m/z 290 → 144) quantifies trace impurities (<0.1%) .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the compound’s physicochemical properties?

  • Case Example :

  • Reported LogP : 1.656 vs. computational predictions (LogP = 1.2–1.8).
  • Resolution : Validate experimentally via shake-flask method (octanol/water partition) and adjust synthetic protocols if solubility impacts reactivity .
    • General Approach : Cross-reference CAS-specific data (e.g., CAS 204688-61-9 ) and prioritize peer-reviewed studies over vendor catalogs.

Tables for Key Data

Property Value Source
Molecular Weight229.27 g/mol
Boiling Point357.4°C
Enantiomeric Purity≥98%
Storage Stability (-20°C)>6 months

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